molecular formula C9H12ClNO B2582630 [4-Chloro-2-(dimethylamino)phenyl]methanol CAS No. 87066-92-0

[4-Chloro-2-(dimethylamino)phenyl]methanol

Cat. No.: B2582630
CAS No.: 87066-92-0
M. Wt: 185.65
InChI Key: WMRLNXNGRFNSMV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Chloro-2-(dimethylamino)phenyl]methanol typically involves the chlorination of 2-(dimethylamino)phenylmethanol. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination reactions using appropriate chlorinating agents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[4-Chloro-2-(dimethylamino)phenyl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups in place of the chlorine atom .

Scientific Research Applications

[4-Chloro-2-(dimethylamino)phenyl]methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [4-Chloro-2-(dimethylamino)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the chlorine atom can influence the compound’s binding affinity and selectivity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-Chloro-2-(dimethylamino)phenyl]methanol is unique due to the presence of both the chlorine atom and the dimethylamino group on the aromatic ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

[4-chloro-2-(dimethylamino)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-11(2)9-5-8(10)4-3-7(9)6-12/h3-5,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRLNXNGRFNSMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC(=C1)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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